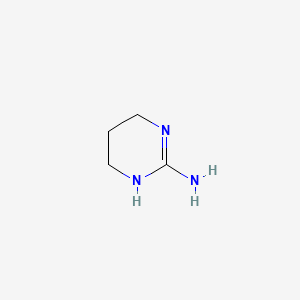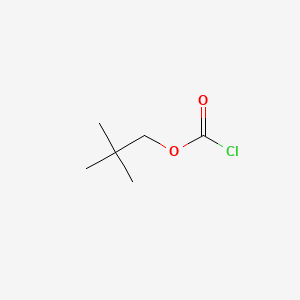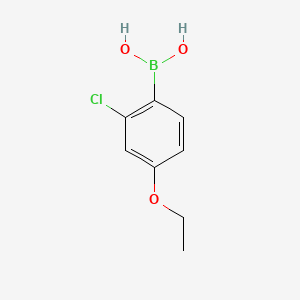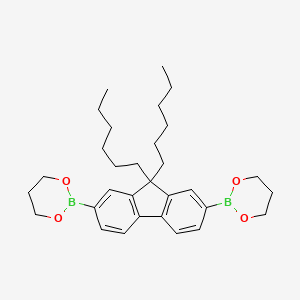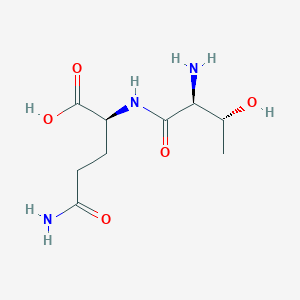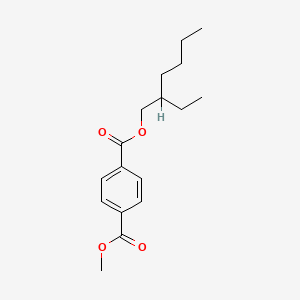
2-Ethylhexyl methyl terephthalate
Overview
Description
2-Ethylhexyl methyl terephthalate is an organic compound with the molecular formula C17H24O4. It is a non-phthalate plasticizer, meaning it does not belong to the phthalate family of plasticizers, which are often associated with health concerns. This compound is commonly used in the production of flexible PVC (polyvinyl chloride) products, such as flooring, wall coverings, and wire and cable insulation.
Mechanism of Action
Target of Action
The primary targets of 2-Ethylhexyl methyl terephthalate are the endocrine system and the nervous system . As an endocrine-disrupting chemical, it affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound into phthalic acid, ethanol, and hexanol . Phthalic acid is further converted into catechol and carbon dioxide during metabolism . Ethanol may be converted into acetaldehyde .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to solid compounds
Result of Action
The molecular and cellular effects of this compound’s action include the induction of neurological disorders . For example, prenatal exposure to a related compound, mono-(2-ethylhexyl) phthalate, resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in mouse embryos . In vitro experiments have also shown that exposure to the compound can increase lipogenic gene programs, thereby promoting a dose-dependent hepatic lipid accumulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is soluble in organic solvents such as alcohol, ether, and ketone, but it is insoluble in water . This suggests that its action may be influenced by the presence of these solvents in the environment. Furthermore, its low volatility and low toxicity may affect its stability and efficacy in different environments.
Biochemical Analysis
Cellular Effects
It is known that similar compounds, such as phthalates, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and can cause toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds can be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins and can affect localization or accumulation
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles
Chemical Reactions Analysis
Common Reagents and Conditions:
Esterification: Terephthalic acid, 2-ethylhexanol, sulfuric acid (catalyst), controlled temperature (typically around 150-200°C), and pressure conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), and elevated temperatures.
Major Products Formed:
Esterification: 2-Ethylhexyl methyl terephthalate.
Hydrolysis: Terephthalic acid and 2-ethylhexanol.
Scientific Research Applications
2-Ethylhexyl methyl terephthalate is widely used in various scientific research applications due to its non-phthalate nature and its ability to impart flexibility to PVC products. It is used in the development of safer and more environmentally friendly plasticizers for use in medical devices, food packaging, and other sensitive applications. Additionally, it is studied for its potential use in biodegradable plastics and other sustainable materials.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate (DEHT)
Diisononyl phthalate (DINP)
Diisodecyl phthalate (DIDP)
Dioctyl terephthalate (DOTP)
Properties
IUPAC Name |
4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNBLKBTBOSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979700 | |
| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-13-3 | |
| Record name | 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl methyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl methyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl methyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL METHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
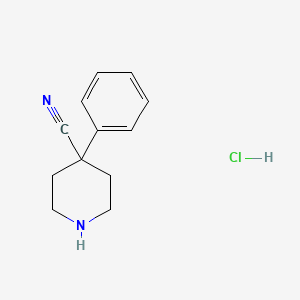
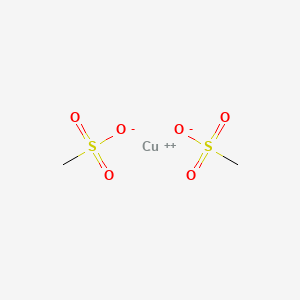

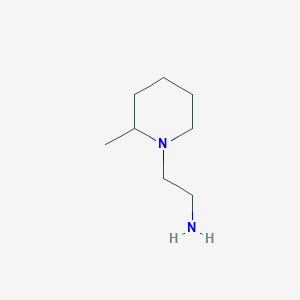


![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
